5-nitro-1H-indazole-6-carboxylic acid
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Overview
Description
5-nitro-1H-indazole-6-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indazole-6-carboxylic acid typically involves the nitration of 1H-indazole-6-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Alcohols with acid catalysts for esterification.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Reduction: 5-amino-1H-indazole-6-carboxylic acid.
Substitution: Esters of this compound.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Chemistry: 5-nitro-1H-indazole-6-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitro group can interact with active sites of enzymes, leading to inhibition of their activity .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer and antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-nitro-1H-indazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. The nitro group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of their catalytic activity . This inhibition can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications.
Comparison with Similar Compounds
1H-indazole-6-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-amino-1H-indazole-6-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
5-nitro-1H-indazole-3-carboxylic acid: The position of the carboxylic acid group affects the compound’s reactivity and biological properties.
Uniqueness: 5-nitro-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-nitro-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-2-6-4(3-9-10-6)1-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |
InChI Key |
VHRWGASEOBURCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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